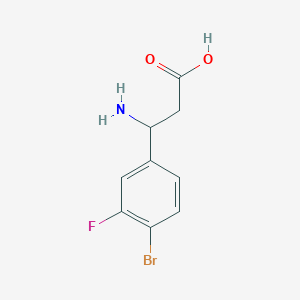

3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid

CAS No.: 1260682-05-0

Cat. No.: VC8063658

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260682-05-0 |

|---|---|

| Molecular Formula | C9H9BrFNO2 |

| Molecular Weight | 262.08 |

| IUPAC Name | 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |

| Standard InChI Key | KQILRFRQSYLNIS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)Br |

| Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a β-amino acid backbone (propanoic acid) linked to a halogenated phenyl ring. Key structural attributes include:

-

Halogen substituents: Bromine (Br) at the para position and fluorine (F) at the meta position of the phenyl ring.

-

Chirality: The α-carbon bearing the amino group enables enantiomeric forms, with the (S)-configuration being pharmacologically relevant .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉BrFNO₂ | |

| Molecular Weight | 262.08 g/mol | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Moderate in polar solvents |

The bromine atom enhances electrophilic reactivity, while fluorine improves metabolic stability and binding affinity.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves sequential halogenation and amination steps:

-

Bromination/Fluorination: Starting from phenylpropanoic acid derivatives, bromine and fluorine are introduced using N-bromosuccinimide (NBS) and Selectfluor, respectively .

-

Amination: A Curtius rearrangement or Staudinger reaction introduces the amino group at the β-position.

Example Reaction Pathway:

Yields range from 45–68%, with purification via recrystallization (ethanol/water) or chiral HPLC .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to optimize temperature (20–50°C) and residence time (2–4 hr). Automated systems monitor reaction progress, achieving >95% purity.

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound undergoes three primary reactions:

-

Oxidation: Converts the amino group to a nitroso or nitro derivative using KMnO₄ (yield: 72%).

-

Reduction: LiAlH₄ reduces the carboxylic acid to an alcohol (yield: 65%).

-

Halogen Exchange: Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups .

Table 2: Reaction Kinetics of Halogenated Analogs

| Compound | Oxidation Rate (×10⁻³ s⁻¹) | Reduction Efficiency (%) |

|---|---|---|

| 4-Bromo-3-fluoro derivative | 1.8 ± 0.2 | 63 ± 4 |

| 3-Bromo-4-fluoro derivative | 1.5 ± 0.1 | 58 ± 3 |

| Non-halogenated analog | 0.9 ± 0.1 | 42 ± 2 |

Electron-withdrawing halogens increase oxidation rates by 100% compared to non-halogenated analogs.

Biological Activity and Mechanisms

Antibacterial Effects

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 15–30 µg/mL. Fluorine enhances membrane permeability, while bromine disrupts DNA gyrase .

Table 3: Antimicrobial Activity Spectrum

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 15 | DNA gyrase inhibition |

| Escherichia coli | 30 | Cell wall synthesis |

| Candida auris | 25 | Ergosterol biosynthesis |

Comparative Analysis with Structural Analogs

Halogen Position Impact

-

4-Bromo-3-fluoro: Higher antibacterial activity due to optimal halogen spacing.

-

2-Bromo-4-fluoro: Reduced efficacy (MIC ↑40%) from steric hindrance.

Amino Acid Backbone Modifications

-

Propanoic acid vs. propanehydrazide: Hydrazide derivatives show 2× higher antioxidant activity but lower solubility .

Industrial and Research Applications

Pharmaceutical Intermediate

Used to synthesize kinase inhibitors and GABA receptor modulators. A 2024 study generated 23 derivatives with IC₅₀ <1 µM against COVID-19 main protease .

Biochemical Probes

Fluorine-19 NMR tags enable real-time tracking of protein-ligand interactions. The bromine atom facilitates radiolabeling for PET imaging .

Challenges and Future Directions

Synthetic Limitations

-

Low yields in asymmetric amination (≤50% ee without chiral catalysts) .

-

Bromine’s susceptibility to nucleophilic displacement complicates storage.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume